4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one
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Overview
Description
4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzyloxy group, and an isoquinolinone core
Mechanism of Action
Target of Action
The primary target of this compound is the Glucagon-Like Peptide-1 Receptor (GLP-1R) . GLP-1R is a G-protein coupled receptor that plays a crucial role in glucose homeostasis and insulin secretion .
Mode of Action
This compound acts as a positive allosteric modulator of the GLP-1R . It enhances the receptor’s response to its natural ligand, glucagon-like peptide-1 (GLP-1), leading to increased insulin secretion in a glucose-dependent manner .
Biochemical Pathways
The activation of GLP-1R by this compound leads to an increase in cyclic 3’5’-adenosine monophosphate (cAMP) levels . This, in turn, triggers a cascade of intracellular events that result in the secretion of insulin from pancreatic beta cells .
Pharmacokinetics
The compound exhibits glucose-dependent insulin secretion in rats following intravenous administration . This suggests that the compound’s bioavailability may be significantly reduced when taken orally . The compound also appears to undergo rapid degradation in bovine serum albumin, plasma, and liver microsomes from rodents and humans .
Result of Action
The activation of GLP-1R by this compound leads to increased insulin secretion . This can help to regulate blood glucose levels, making it potentially useful in the treatment of type 2 diabetes mellitus .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s stability and activity may be affected by the presence of certain proteins in the biological matrix
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a phenol derivative.
Construction of the Isoquinolinone Core: The isoquinolinone core can be constructed through a Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde or ketone, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like benzyl chloride for nucleophilic substitution or electrophilic aromatic substitution reagents like nitric acid (HNO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzyloxy)phenyl isocyanate
- (4-benzyloxy)phenylacetic acid
- 4-(benzyloxy)phenol
Uniqueness
4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one is unique due to its combination of an oxadiazole ring, a benzyloxy group, and an isoquinolinone core. This combination of functional groups provides the compound with distinct chemical and biological properties that are not commonly found in other similar compounds.
Biological Activity
The compound 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C30H20N3O3, indicating a significant number of aromatic rings and functional groups conducive to various biological interactions. The presence of the oxadiazole moiety is particularly noteworthy as it has been linked to a range of biological activities.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:
- Enzyme Inhibition : Compounds containing the oxadiazole ring often exhibit inhibitory effects on various enzymes. For instance, related oxadiazole derivatives have been shown to selectively inhibit monoamine oxidase B (MAO B), which plays a crucial role in the metabolism of neurotransmitters. The IC50 values for some derivatives were reported as low as 1.4 nM, indicating potent activity against this enzyme .
- Anticancer Properties : The 1,3,4-oxadiazole scaffold has shown promise in anticancer applications. Studies have indicated that derivatives can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs). These interactions can lead to reduced tumor growth and increased apoptosis in cancer cells .
Biological Activity Overview
A summary of the biological activities associated with this compound is presented in Table 1.
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of oxadiazole derivatives, several compounds were tested against different cancer cell lines. The results demonstrated that modifications to the oxadiazole structure significantly enhanced cytotoxicity against breast and lung cancer cells. The most effective compounds were those that combined oxadiazole with other pharmacophores targeting specific cancer-related enzymes .
Case Study 2: MAO B Inhibition
Another research project focused on synthesizing various benzyloxy-substituted oxadiazoles to evaluate their MAO B inhibitory potential. Among these, one derivative showed an IC50 value of 1.4 nM and a selectivity ratio exceeding 71,000 for MAO B over MAO A. This indicates not only efficacy but also a favorable safety profile for potential therapeutic applications .
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3O3/c1-2-22-12-16-25(17-13-22)35-20-29(27-10-6-7-11-28(27)32(35)36)31-33-30(34-38-31)24-14-18-26(19-15-24)37-21-23-8-4-3-5-9-23/h3-20H,2,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBXXMOONAJOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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